molecular formula C6H11NO B3278887 (R)-6-Methylpiperidin-2-one CAS No. 68330-73-4

(R)-6-Methylpiperidin-2-one

Cat. No. B3278887
CAS RN: 68330-73-4
M. Wt: 113.16 g/mol
InChI Key: XPMMAKUHNMSONL-RXMQYKEDSA-N
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Description

(R)-6-Methylpiperidin-2-one, also known as N-Methyl-6-pipecolinone, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a cyclic amide that contains a piperidine ring with a methyl group attached to the nitrogen atom. This compound has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Chemical Properties and Reactions

  • Carbamate Formation in Aqueous Solutions : McGregor et al. (2018) utilized quantitative 13C NMR spectroscopy to study speciation in systems containing 2-methylpiperidine, H2O, and CO2. They identified the carbamate of 2-methylpiperidine as a stable species in these solutions, providing insights into the reaction dynamics of related compounds (Mcgregor et al., 2018).

  • Synthesis of Piperidin-4-one Oxime Esters : Harini et al. (2014) described a protocol for synthesizing novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters. Their work highlights the potential of these compounds in biological applications (Harini et al., 2014).

  • Diastereoselective Synthesis of Piperidinic Alkaloids : Fréville et al. (2001) presented a new method for synthesizing 2,6-disubstituted piperidinic alkaloids from optically pure (6 R )-6-methylpiperidin-2-one, demonstrating the versatility of this compound in creating complex molecular structures (Fréville et al., 2001).

Pharmacological and Biological Studies

  • Antioxidant and Antimicrobial Potential : The study by Harini et al. (2014) also explored the antioxidant and antimicrobial activities of 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters, demonstrating their biological significance (Harini et al., 2014).

  • Chiral Building Block for Pharmaceuticals : Fukawa et al. (2021) observed that the hydrolase in Arthrobacter sp. K5 exhibits high (S)-selectivity toward rac-N-pivaloyl-2-MPI, indicating its potential as a building block for pharmaceuticals and pesticides (Fukawa et al., 2021).

Industrial and Material Science Applications

  • Inhibition of Nitrosation by Steric Hindrance : González-Mancebo et al. (1997) investigated the nitrosation of various piperidine compounds, including 2-methylpiperidine. Their research suggests the potential use of these compounds in controlling the formation of N-nitroso compounds, which has implications in industrial processes (González-Mancebo et al., 1997).

  • idine, providing insights into the mechanisms of nitrogen removal in organic compounds. This research is relevant for refining and petrochemical processes (Egorova et al., 2002).

properties

IUPAC Name

(6R)-6-methylpiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-5-3-2-4-6(8)7-5/h5H,2-4H2,1H3,(H,7,8)/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPMMAKUHNMSONL-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCCC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-6-Methylpiperidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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